5-ethyl-3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a pyrazole ring, and various substituents such as ethyl, methyl, and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the benzofuran derivative with hydrazine and an appropriate aldehyde or ketone.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted benzofuran-pyrazole intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and pyrazole rings, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential biological activities.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE
- **5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
The uniqueness of 5-ETHYL-3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and its structural configuration. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-4-17-9-10-20-19(13-17)16(3)22(28-20)23(27)25-21-11-12-24-26(21)14-18-7-5-15(2)6-8-18/h5-13H,4,14H2,1-3H3,(H,25,27) |
InChI Key |
PLRJVNPEZHGLCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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